N-(3-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
Description
N-(3-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a carboxamide group at position 4, a propoxy substituent at position 3, a propyl chain at position 1, and a meta-fluorinated phenyl ring attached to the amide nitrogen. This structure combines aromaticity (pyrazole core), hydrogen-bonding capability (carboxamide), and lipophilic elements (propyl, propoxy, fluorophenyl), making it a candidate for diverse applications, including medicinal chemistry.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-3-8-20-11-14(16(19-20)22-9-4-2)15(21)18-13-7-5-6-12(17)10-13/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHIBQIHVDSHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by relevant data and case studies.
1. Chemical Structure and Synthesis
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The specific substitution pattern of this compound is significant for its biological activity.
Synthesis Methods
The synthesis of pyrazoles typically involves various methods such as:
- Cycloaddition Reactions : Utilizing N-isocyanoiminotriphenylphosphorane in a [3 + 2] cycloaddition with terminal alkynes.
- One-Pot Reactions : Condensation of substituted aromatic aldehydes and hydrazines followed by cycloaddition with alkynes .
2. Biological Activity
The biological activity of this compound primarily revolves around its potential as an anti-inflammatory and anticancer agent.
Recent studies have highlighted several mechanisms through which this compound exerts its effects:
- HDAC Inhibition : The compound shows significant inhibitory activity against histone deacetylase 6 (HDAC6), which is crucial in regulating inflammation and cell death pathways. Its IC50 value for HDAC6 inhibition is reported at approximately 4.95 nM, indicating strong potency .
- Anti-inflammatory Effects : It has demonstrated the ability to inhibit inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are pivotal in mediating inflammatory responses in various diseases .
3. Case Studies
Several studies have evaluated the efficacy of this compound in different biological contexts:
Acute Liver Injury Model
In a mouse model of acetaminophen-induced acute liver injury, the compound exhibited protective effects at a dose of 40 mg/kg. The results indicated a significant reduction in liver damage markers and improved survival rates, suggesting its potential as a therapeutic agent for liver conditions .
Cancer Cell Lines
The compound's cytotoxic effects were evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. This suggests potential applications in cancer therapy, particularly in targeting tumors with high HDAC6 expression.
4. Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other known pyrazole derivatives.
| Compound Name | HDAC6 IC50 (nM) | Anti-inflammatory Activity | Notable Applications |
|---|---|---|---|
| N-(3-fluorophenyl)-3-propoxy... | 4.95 | Yes | Acute liver injury |
| Celecoxib | 5.0 | Yes | Arthritis treatment |
| Rimonabant | 10 | Moderate | Weight management |
5. Conclusion
This compound exhibits significant biological activity through its mechanisms as an HDAC6 inhibitor and anti-inflammatory agent. The promising results from recent studies highlight its potential therapeutic applications in treating acute liver injury and possibly cancer. Further research is warranted to fully elucidate its pharmacological profile and clinical efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
2.1.1. Core Heterocycle and Substituent Analysis
- Target Compound : Fully aromatic pyrazole core with carboxamide (position 4), propoxy (position 3), and propyl (position 1) groups.
- N-Substituted Pyrazolines (): Derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde feature a dihydro-pyrazoline (non-aromatic) core with carbaldehyde or ketone substituents.
- Pyrazolo-Pyrimidine Derivatives () : Example 53 in the patent includes a fused pyrazolo[3,4-d]pyrimidine core with a chromen-2-yl group. The fused ring system increases molecular complexity and weight (mass: 589.1 Da), contrasting with the simpler pyrazole scaffold of the target compound. Such structures may exhibit enhanced selectivity in kinase inhibition but reduced metabolic stability .
2.1.2. Fluorophenyl Substituents
- Target Compound : 3-Fluorophenyl (meta-fluoro) group provides steric and electronic effects distinct from para-substituted fluorophenyl analogs (e.g., ’s 4-fluorophenyl derivatives). Meta substitution may influence binding pocket interactions in biological targets due to altered dipole moments and steric positioning .
Physicochemical Properties
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
